molecular formula C8H5Cl2N3O B13939068 4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine

4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine

Cat. No.: B13939068
M. Wt: 230.05 g/mol
InChI Key: DRUBHBMQFNFXBB-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a methoxy group at position 7 on the pyrido[3,2-D]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with methoxy-substituted reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction parameters and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound has been shown to interact with kinases, proteases, and other enzymes involved in critical cellular pathways. The inhibition of these enzymes can lead to the disruption of cellular processes such as cell division, signal transduction, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for forming diverse derivatives. Its ability to inhibit a wide range of enzymes makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H5Cl2N3O

Molecular Weight

230.05 g/mol

IUPAC Name

4,6-dichloro-7-methoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H5Cl2N3O/c1-14-5-2-4-6(13-7(5)9)8(10)12-3-11-4/h2-3H,1H3

InChI Key

DRUBHBMQFNFXBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C(=C1)N=CN=C2Cl)Cl

Origin of Product

United States

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